Cas no 1251632-62-8 (N-(4-bromophenyl)-1-(carbamoylmethyl)-7-methyl-4-oxo-1,4-dihydro-1,8-naphthyridine-3-carboxamide)

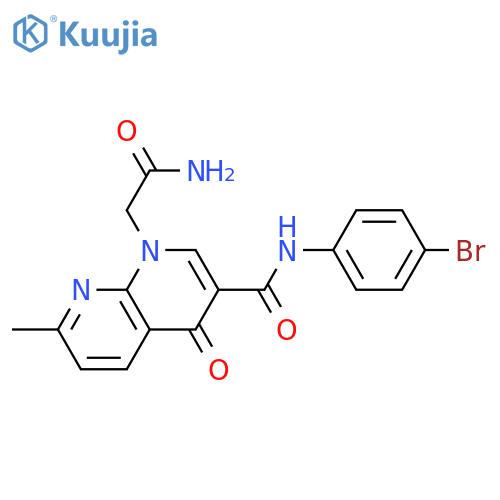

1251632-62-8 structure

商品名:N-(4-bromophenyl)-1-(carbamoylmethyl)-7-methyl-4-oxo-1,4-dihydro-1,8-naphthyridine-3-carboxamide

CAS番号:1251632-62-8

MF:C18H15BrN4O3

メガワット:415.240702867508

CID:5395976

N-(4-bromophenyl)-1-(carbamoylmethyl)-7-methyl-4-oxo-1,4-dihydro-1,8-naphthyridine-3-carboxamide 化学的及び物理的性質

名前と識別子

-

- 1-(2-amino-2-oxoethyl)-N-(4-bromophenyl)-7-methyl-4-oxo-1,8-naphthyridine-3-carboxamide

- N-(4-bromophenyl)-1-(carbamoylmethyl)-7-methyl-4-oxo-1,4-dihydro-1,8-naphthyridine-3-carboxamide

-

- インチ: 1S/C18H15BrN4O3/c1-10-2-7-13-16(25)14(8-23(9-15(20)24)17(13)21-10)18(26)22-12-5-3-11(19)4-6-12/h2-8H,9H2,1H3,(H2,20,24)(H,22,26)

- InChIKey: QFPZYHTXBCUHJA-UHFFFAOYSA-N

- ほほえんだ: N1(CC(N)=O)C2=C(C=CC(C)=N2)C(=O)C(C(NC2=CC=C(Br)C=C2)=O)=C1

N-(4-bromophenyl)-1-(carbamoylmethyl)-7-methyl-4-oxo-1,4-dihydro-1,8-naphthyridine-3-carboxamide 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| Life Chemicals | F3406-0899-10μmol |

N-(4-bromophenyl)-1-(carbamoylmethyl)-7-methyl-4-oxo-1,4-dihydro-1,8-naphthyridine-3-carboxamide |

1251632-62-8 | 10μmol |

$69.0 | 2023-09-10 | ||

| Life Chemicals | F3406-0899-2mg |

N-(4-bromophenyl)-1-(carbamoylmethyl)-7-methyl-4-oxo-1,4-dihydro-1,8-naphthyridine-3-carboxamide |

1251632-62-8 | 2mg |

$59.0 | 2023-09-10 | ||

| Life Chemicals | F3406-0899-10mg |

N-(4-bromophenyl)-1-(carbamoylmethyl)-7-methyl-4-oxo-1,4-dihydro-1,8-naphthyridine-3-carboxamide |

1251632-62-8 | 10mg |

$79.0 | 2023-09-10 | ||

| Life Chemicals | F3406-0899-20mg |

N-(4-bromophenyl)-1-(carbamoylmethyl)-7-methyl-4-oxo-1,4-dihydro-1,8-naphthyridine-3-carboxamide |

1251632-62-8 | 20mg |

$99.0 | 2023-09-10 | ||

| Life Chemicals | F3406-0899-20μmol |

N-(4-bromophenyl)-1-(carbamoylmethyl)-7-methyl-4-oxo-1,4-dihydro-1,8-naphthyridine-3-carboxamide |

1251632-62-8 | 20μmol |

$79.0 | 2023-09-10 | ||

| Life Chemicals | F3406-0899-2μmol |

N-(4-bromophenyl)-1-(carbamoylmethyl)-7-methyl-4-oxo-1,4-dihydro-1,8-naphthyridine-3-carboxamide |

1251632-62-8 | 2μmol |

$57.0 | 2023-09-10 | ||

| Life Chemicals | F3406-0899-5μmol |

N-(4-bromophenyl)-1-(carbamoylmethyl)-7-methyl-4-oxo-1,4-dihydro-1,8-naphthyridine-3-carboxamide |

1251632-62-8 | 5μmol |

$63.0 | 2023-09-10 | ||

| Life Chemicals | F3406-0899-1mg |

N-(4-bromophenyl)-1-(carbamoylmethyl)-7-methyl-4-oxo-1,4-dihydro-1,8-naphthyridine-3-carboxamide |

1251632-62-8 | 1mg |

$54.0 | 2023-09-10 | ||

| Life Chemicals | F3406-0899-4mg |

N-(4-bromophenyl)-1-(carbamoylmethyl)-7-methyl-4-oxo-1,4-dihydro-1,8-naphthyridine-3-carboxamide |

1251632-62-8 | 4mg |

$66.0 | 2023-09-10 | ||

| Life Chemicals | F3406-0899-30mg |

N-(4-bromophenyl)-1-(carbamoylmethyl)-7-methyl-4-oxo-1,4-dihydro-1,8-naphthyridine-3-carboxamide |

1251632-62-8 | 30mg |

$119.0 | 2023-09-10 |

N-(4-bromophenyl)-1-(carbamoylmethyl)-7-methyl-4-oxo-1,4-dihydro-1,8-naphthyridine-3-carboxamide 関連文献

-

Bhavin Siritanaratkul,Clare F. Megarity,Thomas G. Roberts,Thomas O. M. Samuels,Martin Winkler,Jamie H. Warner,Thomas Happe,Fraser A. Armstrong Chem. Sci., 2017,8, 4579-4586

-

J. García-Fernández,J. Bartolomé,A. Torres-Pardo,A. Peche-Herrero,J. Moreno,J. Ramírez-Castellanos,A. Cremades,J. Piqueras J. Mater. Chem. C, 2017,5, 10176-10184

-

C. J. Leggett,S. J. Teat,Z. Zhang,P. D. Dau,W. W. Lukens,S. M. Peterson,A. J. P. Cardenas,M. G. Warner,J. K. Gibson,L. Rao Chem. Sci., 2016,7, 2775-2786

-

Wen Bo,Junjie Zhang,Hongxia Li,Xiangjia Song RSC Adv., 2015,5, 104216-104222

-

Kui-Suo Yang,Yi-Lian Li,Yang-Yang Ma,Li-Na Feng,An-Ping Wu,Yan Qiao,Jin-Rong Bao,Wen-Xian Li,Xiao-Wei Zhu,Ran-Bo Yu CrystEngComm, 2018,20, 6351-6357

1251632-62-8 (N-(4-bromophenyl)-1-(carbamoylmethyl)-7-methyl-4-oxo-1,4-dihydro-1,8-naphthyridine-3-carboxamide) 関連製品

- 2287249-53-8((1S,2S)-2-[(2-Methylpropan-2-yl)oxy]cyclohexan-1-amine;hydrochloride)

- 1795085-82-3(3-[1-(3,5-dimethoxybenzoyl)azetidin-3-yl]-1,3-thiazolidine-2,4-dione)

- 1859512-00-7(Furan, 3-(chloromethyl)tetrahydro-3-(2-propen-1-yl)-)

- 1806791-16-1(3-Amino-5-(bromomethyl)-2-(difluoromethyl)-6-nitropyridine)

- 1956436-11-5((1R)-1-(3-fluoro-4-nitrophenyl)ethan-1-ol)

- 1226861-99-9(1-[4-(Chloromethyl)benzyl]pyrrolidine hydrochloride)

- 2228640-97-7(methyl 4-amino-3-{bicyclo2.2.1hept-5-en-2-yl}butanoate)

- 2228725-01-5(4-(3-methyloxetan-3-yl)-1H-pyrazole)

- 1017210-11-5(4-(2,5-dimethylphenyl)butan-2-amine)

- 2680705-68-2(benzyl N-2-hydroxy-3-(2-methylmorpholin-4-yl)propylcarbamate)

推奨される供給者

Hubei Henglvyuan Technology Co., Ltd

ゴールドメンバー

中国のサプライヤー

大量

Jinta Yudi Pharmaceutical Technology Co., Ltd.

ゴールドメンバー

中国のサプライヤー

大量

pengshengyue

ゴールドメンバー

中国のサプライヤー

大量

Henan Dongyan Pharmaceutical Co., Ltd

ゴールドメンバー

中国のサプライヤー

大量

Taizhou Jiayin Chemical Co., Ltd

ゴールドメンバー

中国のサプライヤー

大量